6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid
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Overview
Description
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,2-a]pyrazine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves the condensation of 2-aminopyrazine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions usually involve heating the mixture at 65°C under microwave irradiation for 15-20 minutes, followed by cooling to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and energy-efficient methods, is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) or other key enzymes involved in cell cycle regulation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and exhibit diverse biological activities.
Pyrazine-2-carboxylic acid: This compound is structurally related and used in similar research applications.
Uniqueness
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C8H6ClN3O3 |
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Molecular Weight |
227.60 g/mol |
IUPAC Name |
6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O3/c1-15-7-6-10-4(8(13)14)2-12(6)3-5(9)11-7/h2-3H,1H3,(H,13,14) |
InChI Key |
SVZNKPILIRETJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CN2C1=NC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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